REACTION_CXSMILES
|
C([C:3]1[CH:4]=[N:5][C:6](N2CCC(S(N3CCC(OC4C=CC(C(F)(F)F)=CC=4)CC3)(=O)=O)(C(OC)=O)CC2)=[N:7][CH:8]=1)C.[N:39]1([S:45]([NH2:48])(=[O:47])=[O:46])[CH2:44][CH2:43][CH2:42][CH2:41][CH2:40]1.C([O-])=O.[NH4+].C(=O)([O-])[O-].[K+].[K+].ClC1N=CC(CC)=CN=1>CO.CN(C)C=O>[N:5]1[CH:4]=[CH:3][CH:8]=[N:7][C:6]=1[NH:48][S:45]([N:39]1[CH2:44][CH2:43][CH2:42][CH2:41][CH2:40]1)(=[O:47])=[O:46] |f:2.3,4.5.6|
|
Name
|
methyl 1-(5-ethyl-2-pyrimidinyl)-4-[[4-[4-(trifluoromethyl)-phenoxy]-1-piperidinyl]sulfonyl]-4-piperidinecarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=NC(=NC1)N1CCC(CC1)(C(=O)OC)S(=O)(=O)N1CCC(CC1)OC1=CC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)S(=O)(=O)N
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
residue
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
3.45 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.82 mL
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=N1)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 80° C. for four hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The system was purged with nitrogen for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The nitrogen stream was removed
|
Type
|
ADDITION
|
Details
|
palladium on carbon (1.2 g of 10 weight % on activated carbon, 50% water) was added
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed for forty five min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered through Celite under N2
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
WASH
|
Details
|
The filtrate washed with water two times, saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized (methanol)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(N=CC=C1)NS(=O)(=O)N1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.33 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |